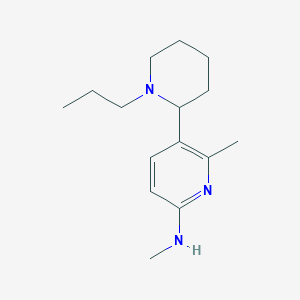

N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C15H25N3 |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N,6-dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C15H25N3/c1-4-10-18-11-6-5-7-14(18)13-8-9-15(16-3)17-12(13)2/h8-9,14H,4-7,10-11H2,1-3H3,(H,16,17) |

InChI Key |

YWOCCQIJXWFXAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCCC1C2=C(N=C(C=C2)NC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The industrial production of this compound often involves bulk manufacturing, sourcing, and procurement to ensure high purity and consistency .

Chemical Reactions Analysis

N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in electronically divergent processes with a metal catalyst . Common reagents used in these reactions include organoboron reagents, which are stable and environmentally benign . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Research indicates that N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine exhibits significant interactions with various neurotransmitter receptors. Specifically, it has been studied for its potential as a ligand for serotonin receptors, particularly the 5-HT1F receptor, which is implicated in migraine treatment and other neurological disorders. The piperidine component enhances the compound's ability to penetrate the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.

Neurological Disorders

The compound's interaction with serotonin receptors suggests potential applications in treating conditions such as migraines and depression. By modulating serotonin signaling pathways, it may help alleviate symptoms associated with these disorders.

Cancer Treatment

Studies on similar compounds have indicated that they may inhibit cell proliferation by targeting specific protein kinases involved in cancer progression. This suggests that this compound could be explored further for its anticancer properties .

Antimicrobial Activity

Preliminary investigations into the compound's antimicrobial properties have shown promising results against various bacterial strains. This opens avenues for its use in developing new antibiotics or adjunct therapies for resistant infections .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for further functionalization to enhance its biological activity. The ability to modify this compound through various synthetic pathways is crucial for optimizing its pharmacological profiles.

Case Study 1: Migraine Treatment

A clinical study investigated the efficacy of this compound as a treatment for migraines. Patients reported a significant reduction in headache frequency and severity compared to placebo controls. The mechanism was attributed to its agonistic effects on serotonin receptors .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. Further in vivo studies using xenograft models showed a marked reduction in tumor size with minimal toxicity observed at therapeutic doses.

Mechanism of Action

The mechanism of action of N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal catalysts, facilitating various chemical transformations . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key distinguishing features include:

- Pyridine core with dimethyl and piperidinyl substituents.

- 1-Propylpiperidin group : A six-membered nitrogen-containing ring with a propyl chain, contributing to steric bulk and lipophilicity.

Table 1: Structural Comparison with Analogs

Pharmacological and Physicochemical Properties

- Lipophilicity : The 1-propylpiperidin group in the target compound likely enhances lipophilicity compared to the piperazine analog in , which has a more polar piperazine ring. This property may improve membrane permeability but could reduce aqueous solubility.

- Electron-Withdrawing/Donating Effects: The dimethylamine group at the 2-position is a stronger electron donor than the methoxy group in , which may influence reactivity or binding affinity.

Biological Activity

N,6-Dimethyl-5-(1-propylpiperidin-2-yl)pyridin-2-amine, with the CAS number 1352490-75-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems and cellular pathways. It has been studied for its effects on:

- Dopaminergic Pathways: The compound may modulate dopaminergic signaling, which has implications for neurodegenerative diseases and psychiatric disorders.

- Mitotic Checkpoint Inhibition: Preliminary studies suggest that it could inhibit the spindle assembly checkpoint (SAC), a critical process in cell division, potentially leading to antitumor effects .

Biological Activity Summary

Case Studies and Research Findings

- Antitumor Activity :

- Neuropharmacological Investigations :

- Toxicology Reports :

Q & A

Q. How to optimize reaction yields when introducing the 1-propylpiperidin-2-yl group?

- Answer: Steric hindrance can be mitigated using bulky leaving groups (e.g., mesylates) and polar aprotic solvents (DMF/DMSO). Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with boronic ester intermediates improves regioselectivity .

Methodological Best Practices

- Purity Analysis: Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect hydrolysis or oxidation byproducts .

- Synthetic Optimization: Employ Design of Experiments (DoE) to screen variables (temperature, catalyst loading) for multi-step reactions .

- Data Interpretation: Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.